

initial characterization of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-piperidin-1-yl-benzoic acid

Cat. No.: B181836

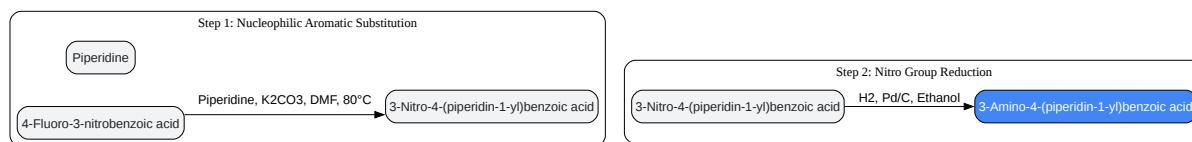
[Get Quote](#)

An In-depth Technical Guide on the Initial Characterization of **3-Amino-4-piperidin-1-yl-benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-piperidin-1-yl-benzoic acid is a substituted aromatic compound featuring an aminobenzoic acid scaffold and a piperidine moiety. This guide provides a comprehensive overview of its initial characterization, including its physicochemical properties, a proposed synthetic route, and predicted analytical data. The methodologies detailed herein are based on established chemical principles and data from structurally related compounds, offering a foundational resource for researchers interested in synthesizing and evaluating this molecule for potential applications in drug discovery and materials science. The structural similarity to other biologically active aminobenzoic acid and piperidine derivatives suggests that this compound could exhibit interesting pharmacological properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)


Physicochemical Properties

A summary of the known and estimated physicochemical properties of **3-Amino-4-piperidin-1-yl-benzoic acid** is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

Property	Value	Source
IUPAC Name	3-Amino-4-(piperidin-1-yl)benzoic acid	-
CAS Number	26586-27-6	[7]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[7]
Molecular Weight	220.27 g/mol	[7]
Melting Point	158.19 °C (estimated)	-
Water Solubility	203.82 mg/L (estimated)	-
Appearance	Predicted to be a solid	-

Proposed Synthesis

A plausible and efficient synthetic route for **3-Amino-4-piperidin-1-yl-benzoic acid** is proposed, starting from commercially available 4-fluoro-3-nitrobenzoic acid. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by the reduction of the nitro group.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Amino-4-piperidin-1-yl-benzoic acid**.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid

- To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K_2CO_3) (2.0 eq).
- Heat the reaction mixture to 80°C and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
- Acidify the aqueous solution with 2N HCl to precipitate the product.
- Filter the precipitate, wash with water, and dry under vacuum to yield 3-nitro-4-(piperidin-1-yl)benzoic acid.

Step 2: Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic acid

- Dissolve the 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) from the previous step in ethanol in a flask.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
- Stir the mixture vigorously at room temperature for 12-16 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Amino-4-piperidin-1-yl-benzoic acid**.

Analytical Characterization (Predicted)

The following analytical data are predicted for **3-Amino-4-piperidin-1-yl-benzoic acid** based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic CH (H2)	~7.5	d	1H
Aromatic CH (H5)	~7.3	dd	1H
Aromatic CH (H6)	~6.8	d	1H
Piperidine CH ₂ (α)	~3.0-3.2	t	4H
Piperidine CH ₂ (β)	~1.6-1.8	m	4H
Piperidine CH ₂ (γ)	~1.5-1.6	m	2H
NH ₂	~4.5-5.5 (broad)	s	2H
COOH	>10.0 (broad)	s	1H

¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic)	~168-170
Aromatic C-N (C4)	~145-148
Aromatic C-NH ₂ (C3)	~135-138
Aromatic C-COOH (C1)	~128-130
Aromatic CH (C6)	~120-122
Aromatic CH (C5)	~118-120
Aromatic CH (C2)	~115-117
Piperidine C (α)	~50-52
Piperidine C (β)	~26-28
Piperidine C (γ)	~24-26

Mass Spectrometry (MS)

- Expected Molecular Ion (M⁺): m/z = 220.12
- Predicted Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the piperidine ring.[8][9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

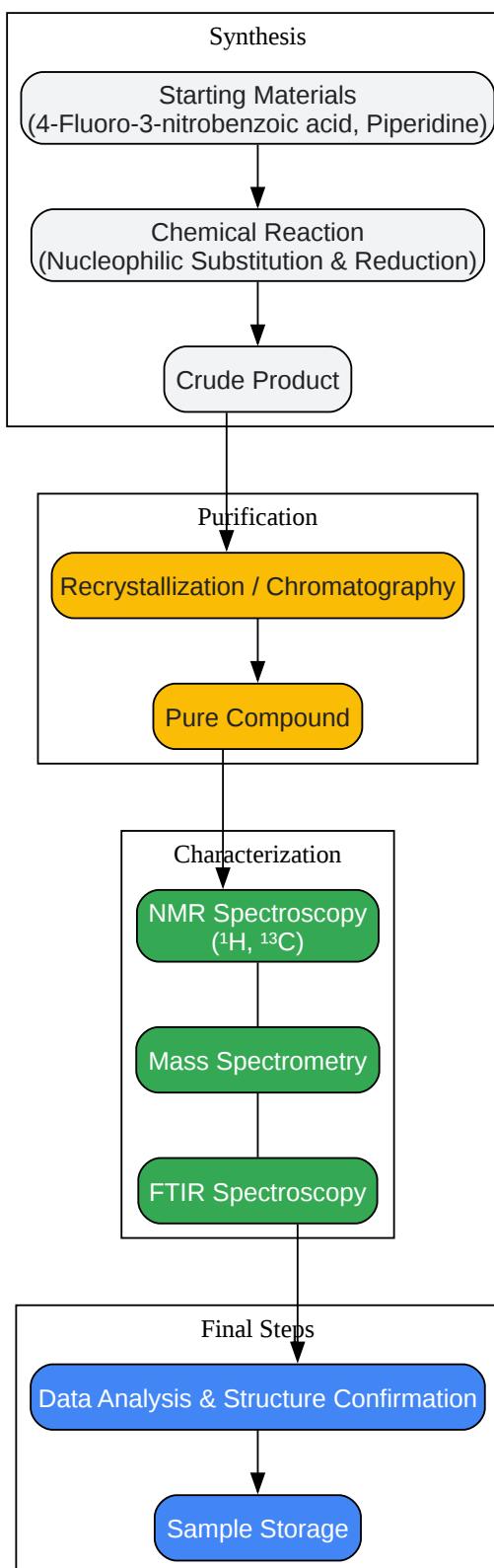
Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic acid)	2500-3300 (broad)	H-bonded
N-H (Amine)	3300-3500 (sharp, two bands)	Symmetric/asymmetric stretch
C=O (Carboxylic acid)	1680-1710 (strong)	Carbonyl stretch
C=C (Aromatic)	1550-1600	Ring stretching
C-N (Aromatic-amine)	1250-1350	Stretching
C-N (Aromatic-piperidine)	1200-1300	Stretching

Detailed Experimental Protocol: Characterization

- NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to confirm the molecular weight and study fragmentation patterns.
- FTIR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer to identify the characteristic functional groups.

Potential Biological Activity

While no specific biological activities have been reported for **3-Amino-4-piperidin-1-yl-benzoic acid**, its structural components are present in many pharmacologically active molecules.


- Aminobenzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[2][3][5] They are key components in the synthesis of folate, making them targets for antimicrobial drug development.[4][12]

- Piperidine derivatives are prevalent in many approved drugs and are known to possess diverse biological activities, including acting as receptor agonists/antagonists and enzyme inhibitors.[\[1\]](#)[\[6\]](#)[\[13\]](#)

Given these precedents, **3-Amino-4-piperidin-1-yl-benzoic acid** could be a candidate for screening in antimicrobial, anticancer, or other biological assays.

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of **3-Amino-4-piperidin-1-yl-benzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to characterization.

Conclusion

This technical guide provides a foundational overview for the initial characterization of **3-Amino-4-piperidin-1-yl-benzoic acid**. While experimental data for this specific compound is not readily available in the public domain, the proposed synthetic route and predicted analytical data, based on well-established chemical principles and data from analogous structures, offer a robust starting point for its synthesis and characterization. The potential for biological activity, inferred from its structural motifs, warrants further investigation of this compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. 3-Amino-4-piperidin-1-yl-benzoic acid (26586-27-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [initial characterization of 3-Amino-4-piperidin-1-yl-benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181836#initial-characterization-of-3-amino-4-piperidin-1-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com